
2,3,5-三氯-1,4-苯醌
描述
2,3,5-Trichloro-1,4-benzoquinone is a halogenated quinone. These compounds are carcinogenic intermediates and have been identified as chlorination disinfection byproducts in drinking water .
Synthesis Analysis
The synthesis of 2,3,5-Trichloro-1,4-benzoquinone involves the oxidation of 2,3,6-trimethylphenol (TMP) in a gas-liquid-liquid system using an aqueous solution of CuCl2/FeCl3 as a catalyst, n-hexanol as a solvent, and O2 as an oxidant . Another study presents a novel RSR+STR tandem process for the catalytic oxidation of TMP to synthesize 2,3,5-trimethyl-1,4-benzoquinone (TMQ) in a gas–liquid–liquid three-phase reaction system .Molecular Structure Analysis
The molecular structure of 2,3,5-Trichloro-1,4-benzoquinone can be viewed using Java or Javascript . A novel organic molecule, 2-sulfo-3,5,6-trichloro-1,4-benzoquinone, has both an electron acceptor part (chloranil) and an anionic part (sulfonate) .Chemical Reactions Analysis
2,3,5-Trichloro-1,4-benzoquinone is a product of the reaction of chloranil and 2,6-dichloro-1,4-benzoquinone with pyrrolidine . It is also a disinfection byproduct in drinking water .Physical And Chemical Properties Analysis
The molecular weight of 2,3,5-Trichloro-1,4-benzoquinone is 211.4 g/mol. It has a XLogP3-AA value of 2.5, indicating its lipophilicity. It has no hydrogen bond donors but has two hydrogen bond acceptors .科学研究应用
饮用水中的消毒副产物:氯和溴苯醌类化合物,包括2,3,6-三氯-1,4-苯醌,已被确认为饮用水中的新消毒副产物。这些化合物可能在水的消毒处理过程中产生,并被怀疑是膀胱致癌物质。已开发了一种使用电喷雾电离串联质谱法检测氯化水样中这些化合物的方法 (Zhao et al., 2010)。
与谷胱甘肽添加相关的毒性:1,4-苯醌与谷胱甘肽的反应会形成具有不同程度谷胱甘肽取代的加合物。这些共轭物中谷胱甘肽的增加取代反而导致增强的肾毒性,表明苯醌与谷胱甘肽结合并不总是导致解毒 (Lau et al., 1988)。
光化学过程:已研究了氯代1,4-苯醌类化合物,包括三氯-1,4-苯醌,在水溶液中的光化学过程。这些化合物在紫外光下发生光转化为相应的氢醌和羟基苯醌,涉及各种瞬态和自由基 (Görner & von Sonntag, 2008)。
与重氮甲烷的化学反应:已探讨了氯代1,4-苯醌类化合物,包括2,3,5-三氯-1,4-苯醌,与二苯基重氮甲烷的反应。这些反应产生各种有机化合物,表明这些苯醌在合成有机化学中的潜力 (Oshima & Nagai, 1988)。
消毒副产物对DNA的损伤:氯化消毒副产物三氯-1,4-苯醌在H2O2存在下可以诱导DNA双链断裂。含硫醇的药物可以保护免受这种DNA损伤,突显了这类消毒副产物的潜在风险以及某些药物的保护作用 (Zhu & Liu, 2016)。
安全和危害
未来方向
2,3,5-Trichloro-1,4-benzoquinone can form a nanocomposite with multi-walled carbon nanotubes (MWCNTs) on a graphite electrode for nicotinamide adenine dinucleotide (NADH) oxidation. It can also provide pseudocapacitance and can be used as an electrode material for the development of supercapacitors . The method of tandem mass spectrometry detection, combined with sample preservation, solid phase extraction, and liquid chromatography separation, enabled the detection of haloquinones in chlorinated water samples collected from a drinking water treatment plant .
属性
IUPAC Name |
2,3,5-trichlorocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFNQTZBTVALRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073220 | |
| Record name | 2,3,5-Trichloro-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
634-85-5 | |
| Record name | Trichloro-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloro-4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloro-p-benzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5-Trichloro-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 634-85-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5-trichlorocyclohexa-2,5-diene-1,4-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUC2PJ5B2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of chlorine substituents on 1,4-benzoquinone affect its reactivity with diphenyldiazomethane (DDM)?
A1: Increasing the number of chlorine substituents on 1,4-benzoquinone enhances the addition of DDM to the carbonyl (C=O) groups instead of the carbon-carbon double bonds. [] This is evident in the reaction of 2,3,5-trichloro-1,4-benzoquinone with DDM, which predominantly yields bicyclic dione (5f) and benzophenone dimethyl acetal (9) in the presence of methanol. These products are formed through the hydrolysis and methanolysis of the initial 1:1 betaine intermediate, indicating a C=O addition reaction. [] In contrast, less substituted benzoquinones primarily react with DDM at the C=C double bonds, forming dihydroxy-3H-indazoles and their derivatives. []
Q2: What are the products formed when 2,3,5-trichloro-1,4-benzoquinone reacts with DDM in the presence of methanol?
A2: The reaction of 2,3,5-trichloro-1,4-benzoquinone with DDM in the presence of methanol produces bicyclic dione (5f) and benzophenone dimethyl acetal (9). [] These products suggest that the reaction primarily occurs through the addition of DDM to the carbonyl groups of the quinone, followed by hydrolysis and methanolysis of the resulting betaine intermediate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



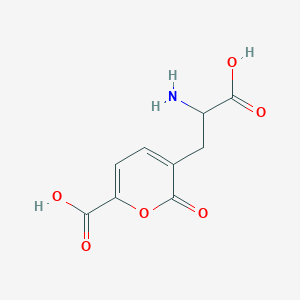

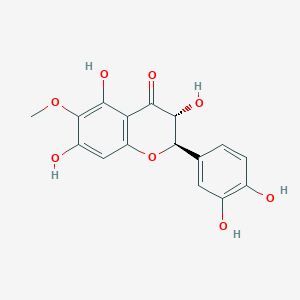
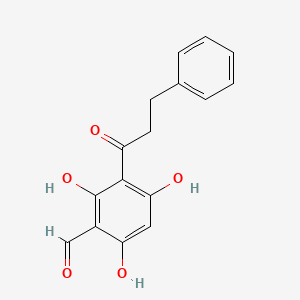
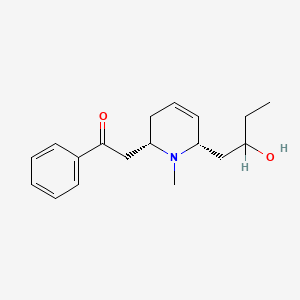
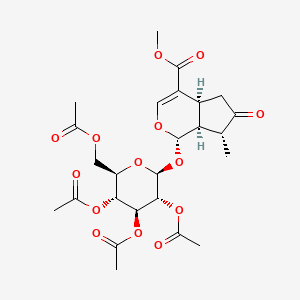

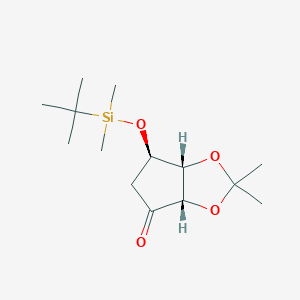
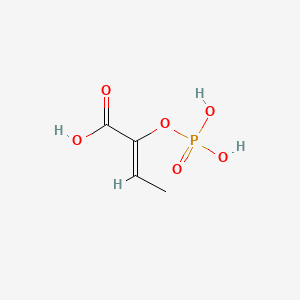


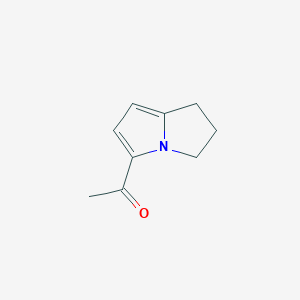
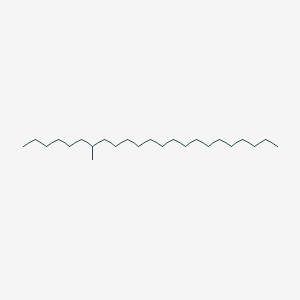
![4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B1196531.png)